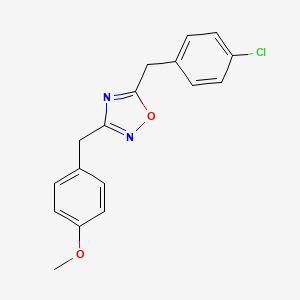![molecular formula C11H9N5OS B5739635 N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)
N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, also known as TPC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPC is a member of the triazolopyrimidine family, which has been extensively studied for their biological activities.
作用机制
The mechanism of action of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. Furthermore, N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been found to modulate immune responses by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the advantages of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is its broad-spectrum activity against various diseases. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been found to be effective against cancer, viral infections, and bacterial infections, which makes it a promising therapeutic agent. However, one of the limitations of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the toxicity and pharmacokinetics of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide need to be further studied to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and toxicity of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in animal models to determine its safety and efficacy in humans. Furthermore, the mechanism of action of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide needs to be further elucidated to identify its molecular targets. Finally, the therapeutic potential of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in various diseases needs to be explored in clinical trials to determine its efficacy in humans.
Conclusion:
In conclusion, N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a novel compound with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has shown promising results in the treatment of various diseases, but further research is needed to determine its safety and efficacy in humans. The synthesis method of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been optimized to achieve high yields and purity, and its mechanism of action needs to be further elucidated. Overall, N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a promising therapeutic agent that has the potential to revolutionize the treatment of various diseases.
合成方法
The synthesis of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a multi-step process that involves the reaction of 2-thienylmethylamine with 2-chloro-4,6-diamino-5-methylpyrimidine, followed by the reaction with 1,2,4-triazole-3-carboxylic acid. The final product is obtained after purification by column chromatography. The synthesis of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been optimized to achieve high yields and purity.
科学研究应用
N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been found to have a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been found to be effective against viral infections, such as influenza and herpes simplex virus. Furthermore, N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has shown promising results in the treatment of bacterial infections, such as Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-10(13-7-8-3-1-6-18-8)9-14-11-12-4-2-5-16(11)15-9/h1-6H,7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFCEYOICRQJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCC3=CC=CS3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)
![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)
![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)
![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)


![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)

![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)

![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)